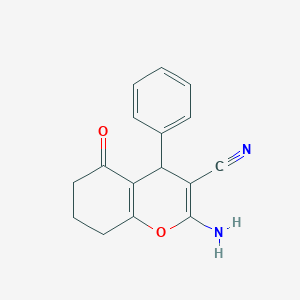

2-氨基-5-氧代-4-苯基-5,6,7,8-四氢-4H-色烯-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

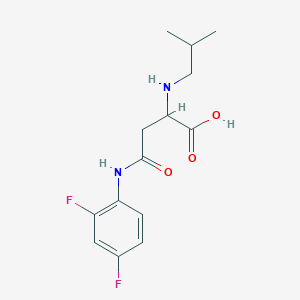

“2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a chemical compound with the linear formula C16H14N2O2 . It has a molecular weight of 266.302 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction of substituted aromatic aldehydes, dimedone, and malononitrile . This reaction can be carried out in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .

Molecular Structure Analysis

The molecular structure of this compound has been investigated using Density Functional Theory in the solvent DMSO . The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory . The electronic spectrum of the title compound in the solvent DMSO was carried out by TDB3LYP/6-311++G** method .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature leads to the formation of this compound .

Physical And Chemical Properties Analysis

This compound is a milky solid with a melting point of 265–267 °C . Its IR (KBr) (cm−1) values are: 3398, 3284 (NH2), 3179 (Ar–H), 2199 (CN), 1708, 1673 (CO), 1603 (CC), 1060 (C–O) . Its 1H-NMR (DMSO-d6, 400 MHz) δ (ppm) values are: 4.96 (1H, s, CH), 7.28 (3H, m, NH2, H–Ar), 7.47 (4H, m, H–Ar), 7.71 (1H, t, J = 9.5, H–Ar), 7.89 (1H, d, J = 9.5, H–Ar) .

科学研究应用

合成与催化应用

合成方案与催化效率:2-氨基-5-氧代-4-苯基-5,6,7,8-四氢-4H-色烯-3-腈衍生物的合成在CoFe2O4纳米颗粒的帮助下得以实现,提供了一种绿色且高效的方案。这些纳米颗粒通过共沉淀法合成,然后进行超声处理,从而获得高表面积和小尺寸,从而提高反应效率。该工艺以其可持续性、经济可行性以及催化剂回收再利用的可能性而著称,而不会显着降低活性,这标志着它是一种环保且具有成本效益的方法 (Rajput & Kaur, 2013)。

晶体结构分析:该化合物某些衍生物的结构特性已通过 X 射线衍射进行了研究,提供了对分子几何和分子间相互作用的见解,这对理解化合物的反应性和在各种化学反应中的潜在应用至关重要 (Sharma et al., 2015)。

化学反应与衍生物合成

反应性和衍生物形成:2-氨基-5-氧代-4-苯基-5,6,7,8-四氢-4H-色烯-3-腈表现出高反应性,使其成为合成各种色烯衍生物的通用中间体。这种反应性已被用来探索其在杂环合成中的潜力,表明在化学和制药工业中有着广泛的应用 (Fadda & Youssif, 2011)。

氧化双官能化:一系列新型衍生物已通过氧化双官能化合成,展示了该化合物在化学转化中的多功能性。该过程涉及双邻二烷氧基化和氨基的迁移,从而产生具有潜在抗菌活性的衍生物,如体外筛选所示 (Nagamani et al., 2019)。

属性

IUPAC Name |

2-amino-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-9-11-14(10-5-2-1-3-6-10)15-12(19)7-4-8-13(15)20-16(11)18/h1-3,5-6,14H,4,7-8,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKBOQXEKJNSSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

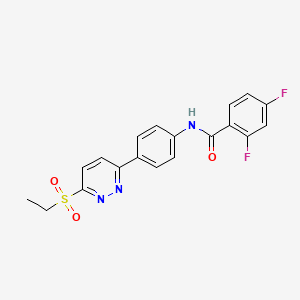

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)

![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)

![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)